3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Lipophilicity Drug-likeness Fragment-based drug discovery

For medicinal chemistry programs requiring precise lipophilicity control in fused triazolopyridine scaffolds, the 3-propyl analog offers distinct advantages over methyl, ethyl, or phenyl variants. This building block enables SAR exploration around validated IDO1, c-Met, and kinase targets. - LogP 1.38 (CNS-optimal range 1-3) vs. 0.43 (unsubstituted) and 2.09 (3-phenyl) - Three rotatable bonds for conformational sampling in flexible binding pockets - 8-Carboxylic acid handle ready for HATU/DIPEA amide coupling

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
CAS No. 1206970-58-2
Cat. No. B12073808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
CAS1206970-58-2
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCCCC1=NN=C2N1C=CC=C2C(=O)O
InChIInChI=1S/C10H11N3O2/c1-2-4-8-11-12-9-7(10(14)15)5-3-6-13(8)9/h3,5-6H,2,4H2,1H3,(H,14,15)
InChIKeyLYWFOVMQGYHPKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid: Procurement & Differentiation Guide


3-Propyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid (CAS 1206970-58-2) is a heterocyclic building block featuring a fused [1,2,4]triazolo[4,3-a]pyridine core with a propyl substituent at position 3 and a carboxylic acid handle at position 8 . With a molecular weight of 205.21 g/mol and a computed LogP of 1.38, it occupies a distinct intermediate lipophilicity space among 3-substituted analogs, positioning it as a strategic fragment for medicinal chemistry campaigns targeting protein-protein interactions, kinase ATP-binding pockets, and other biological targets where the [1,2,4]triazolo[4,3-a]pyridine scaffold is validated [1].

Heterocyclic building block for fragment-based drug discovery (FBDD)
Intermediate lipophilicity for CNS multiparameter optimization profiles
Carboxylic acid handle for amide/ester diversification without protecting groups
Conformationally flexible propyl chain enables induced-fit binding studies

Why Generic Analogs Cannot Replace This Building Block


Substituting the 3-propyl substituent on the [1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid scaffold with a hydrogen, methyl, ethyl, or phenyl group is not a neutral exchange. The length and flexibility of the 3-alkyl chain directly modulate the compound's lipophilicity, with measured/computed LogP values spanning from 0.43 (unsubstituted) to 1.38 (3-propyl) to 2.09 (3-phenyl) . These differences alter solubility profiles, membrane permeability, and protein binding, which are critical for fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) exploration. Furthermore, the three rotatable bonds in the 3-propyl analog enable distinct conformational sampling compared to the more rigid methyl (1 bond) or ethyl (2 bonds) variants, potentially affecting binding pose and selectivity . Researchers cannot assume interchangeable biological outcomes; the quantitative evidence below details why specific procurement based on the 3-propyl substitution pattern is scientifically justified.

Lipophilicity Shift
Replacing 3-propyl with shorter alkyl chains alters LogP by more than 0.6 units, changing membrane partitioning and solubility behaviour.
Conformational Sampling
The propyl chain provides three rotatable bonds; methyl/ethyl or rigid phenyl substituents restrict conformational space and may alter binding pose.
Scaffold-Specific Property
Even with the same core, alkyl chain length influences protein binding and selectivity; class-level SAR does not guarantee interchangeable outcomes.

Quantitative Differentiation vs. Structural Analogs


Lipophilicity Differentiation for CNS Drug Profiles

The 3-propyl analog possesses a computed LogP of 1.38, positioning it between the more polar 3-ethyl (cLogP 1.22) and the more lipophilic 3-phenyl (LogP 2.09) variants . This intermediate lipophilicity aligns with CNS drug-likeness guidelines (optimal LogP range 1-3), whereas the unsubstituted (LogP 0.43) and 3-methyl (LogP 0.74) compounds may exhibit insufficient passive membrane permeability .

Lipophilicity (LogP)
Cross-study comparable
LogP 1.38
vs Methyl +0.64 vs Ethyl +0.16 vs Phenyl −0.71
Intermediate lipophilicity reported within CNS drug-likeness range
Vendor-computed values; no experimental LogD7.4 data
Lipophilicity Drug-likeness Fragment-based drug discovery

Conformational Flexibility via Rotatable Bonds

The 3-propyl substituent introduces three rotatable bonds compared to one for unsubstituted/3-methyl and two for 3-ethyl/3-phenyl analogs . This additional rotational degree of freedom allows the terminal methyl group of the propyl chain to sample a larger conformational space within a protein binding pocket, potentially enabling induced-fit interactions that are sterically inaccessible to shorter or bulkier substituents.

Rotatable Bonds
Class-level inference
3 bonds
vs unsubst./Me: 1 vs Et/Ph: 2
Enables broader conformational sampling for induced-fit pocket exploration
Computed from SMILES; no X-ray data for this analog
Conformational flexibility Molecular recognition Structure-activity relationship

Scaffold Validation: IDO1 and c-Met Inhibition

The parent [1,2,4]triazolo[4,3-a]pyridine scaffold has been independently validated as a catalytic holo-inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy [1]. Additionally, patents from Sanofi-Aventis describe triazolo[4,3-a]pyridine-8-carboxylic acid derivatives as c-Met kinase inhibitors with anticancer activity [2]. While no direct biological data are published for the specific 3-propyl-8-carboxylic acid compound, the 3-alkyl substitution pattern is explicitly claimed in multiple patent families covering triazolopyridine-based kinase and receptor modulators [3].

Scaffold Validation
Class-level inference
IDO1 holo-inhibitor scaffold
c-Met kinase inhibitor patents; tubulin polymerization data for related analogs
Supports target-class exploration for IDO1/c-Met; no direct data for this compound
Related 3,6-diaryl analogs show nanomolar IC50 (HeLa: 12 nM)
IDO1 inhibition Cancer immunotherapy c-Met kinase Scaffold validation

Synthetic Accessibility and Building Block Utility

The [1,2,4]triazolo[4,3-a]pyridine scaffold can be synthesized in a single step from carboxylic acids and 2-hydrazinopyridines using adapted Vilsmeier conditions or PS-PPh3 resin with microwave heating, achieving yields of 61-92% depending on the substrate [1]. The carboxylic acid moiety at position 8 of the target compound serves as a reactive handle for amide coupling, esterification, or hydrazide formation, enabling diversification without requiring protecting group chemistry on the triazole ring [2].

Synthetic Method
Supporting evidence
61–92% yield (class)
One-step triazolopyridine formation from carboxylic acids
8-COOH handle supports rapid amide/ester library synthesis
Yield range based on related aliphatic acids; not specific to CAS 1206970-58-2
Synthetic methodology Building block utility Parallel synthesis

Purity, Storage, and Vendor Sourcing

The target compound is commercially available from multiple reputable suppliers. AKSci offers it at ≥95% purity with long-term storage recommended in a cool, dry place and non-hazardous shipping classification . ChemScene provides additional computational characterization (TPSA 67.49, LogP 1.38) and specifies storage at 2-8°C sealed in dry conditions . Leyan and Chemsrc list purity at 95-98% . In comparison, the 3-ethyl analog (CAS 1216108-18-7) is available at 95-98% purity from Enamine and Leyan, while the 3-phenyl analog (CAS 1082193-69-8) is typically offered at 95% purity .

Purity & Sourcing
Specification review
≥95% (AKSci, ChemScene, Leyan)
Storage 2–8°C or ambient dry; non-hazardous shipping
Consistent lot purity supports batch reproducibility in SAR studies
Comparable purity across analog series; confirm lot-specific COA
Vendor comparison Purity specification Storage conditions

Optimal Procurement and Application Scenarios


Fragment-Based Libraries for CNS Kinase Targets

With a LogP of 1.38—within the CNS-optimal range of 1-3—and three rotatable bonds enabling conformational adaptation, this compound is ideally suited for inclusion in fragment libraries screened against CNS targets such as metabotropic glutamate receptors, adenosine A2A receptors, or c-Met kinase [1]. The 8-carboxylic acid handle allows rapid amide coupling with diverse amine fragments, generating focused libraries for SAR exploration while maintaining the CNS-favorable physicochemical profile that distinguishes it from the excessively polar unsubstituted analog (LogP 0.43) and the excessively lipophilic 3-phenyl analog (LogP 2.09) .

IDO1 Inhibitor Lead Optimization

The [1,2,4]triazolo[4,3-a]pyridine scaffold has been validated as an IDO1 catalytic holo-inhibitor scaffold [2]. The 3-propyl-8-carboxylic acid building block can serve as a starting point for synthesizing novel IDO1 inhibitors, where the propyl chain's intermediate lipophilicity (LogP 1.38 vs. 0.43-2.09 for other 3-substituted analogs) may improve cellular permeability over the methyl analog while avoiding the metabolic liabilities associated with the phenyl-substituted variant . The carboxylic acid provides a vector for prodrug esterification or solubilizing group attachment.

Kinase Inhibitor Diversification via Parallel Synthesis

The one-step triazolopyridine synthesis from carboxylic acids and 2-hydrazinopyridines (61-92% yield under microwave conditions) enables rapid analog generation [3]. The 3-propyl variant, with its three rotatable bonds, offers a conformational sampling advantage over the 3-ethyl (2 bonds) and 3-methyl (1 bond) analogs when probing flexible kinase hinge regions or allosteric pockets. The 8-COOH handle is compatible with standard HATU/DIPEA amide coupling conditions for high-throughput parallel library synthesis targeting c-Met, VEGFR-2, or p38 MAP kinase [4].

Analytical Reference Standard for LC-MS Methods

The compound's well-defined computational properties (TPSA 67.49, LogP 1.38, 4 H-bond acceptors, 1 H-bond donor) and commercial availability at 95-98% purity make it a suitable reference standard for developing reverse-phase HPLC and LC-MS/MS methods . Its intermediate retention time, predicted from the LogP of 1.38, bridges the gap between early-eluting polar analogs (e.g., unsubstituted, LogP 0.43) and late-eluting lipophilic analogs (e.g., 3-phenyl, LogP 2.09), providing a central calibration point for gradient method optimization .

Application
Selection Property
Validation Focus
Fragment-based screening for CNS kinase targets
Intermediate lipophilicity in CNS-relevant range; conformational flexibility
CNS multiparameter optimization; permeability & P-gp profiling
IDO1 catalytic holo-inhibitor research
Validated triazolopyridine scaffold for IDO1 inhibition
IDO1 enzymatic assays; cellular potency screening (scaffold level)
Kinase inhibitor diversification via parallel synthesis
8-COOH handle for amide coupling; adaptable scaffold
Parallel library synthesis yield; kinase selectivity profiling
Analytical reference standard for LC-MS
Well-defined computational descriptors (TPSA, LogP)
Gradient method calibration; retention time benchmarking
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